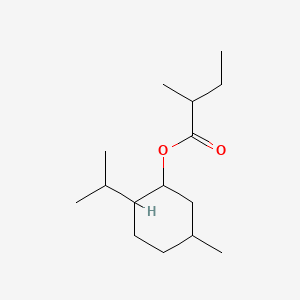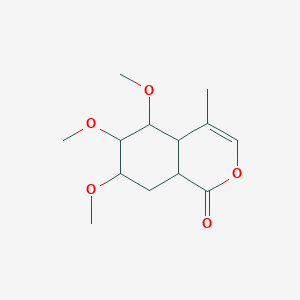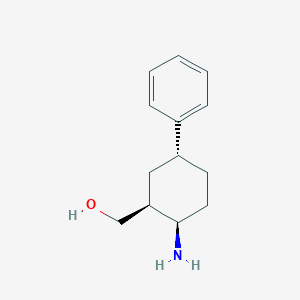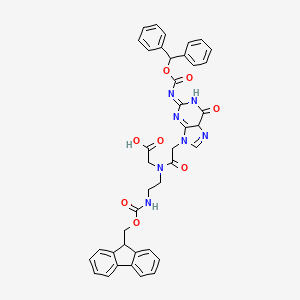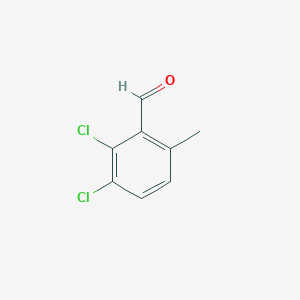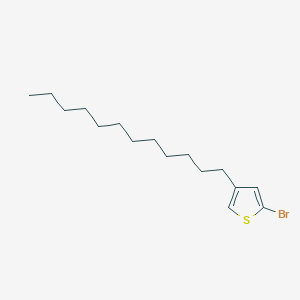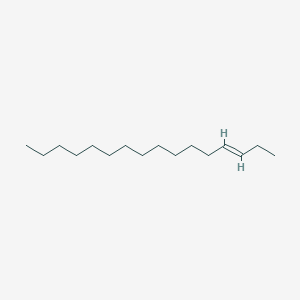![molecular formula C12H10ClF3N2 B12332550 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- CAS No. 922552-57-6](/img/structure/B12332550.png)
1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure, which can then be further modified to introduce the chloro and trifluoromethyl groups.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include methanesulfonic acid, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it has been shown to bind to c-Met receptors, inhibiting their activity and thereby reducing cancer cell proliferation . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- stands out due to its unique combination of chloro and trifluoromethyl groups. These groups enhance its chemical stability and biological activity, making it more effective in certain applications . Similar compounds include:
- 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .
Properties
CAS No. |
922552-57-6 |
|---|---|
Molecular Formula |
C12H10ClF3N2 |
Molecular Weight |
274.67 g/mol |
IUPAC Name |
6-chloro-9-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H10ClF3N2/c13-8-2-1-7(12(14,15)16)10-6-5-17-4-3-9(6)18-11(8)10/h1-2,17-18H,3-5H2 |
InChI Key |
OPNSFUSUCUJPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC3=C(C=CC(=C23)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12332474.png)
![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
